GSK-J4

Vue d'ensemble

Description

GSK-J4 est un inhibiteur puissant des déméthylases d'histones, ciblant spécifiquement la protéine contenant le domaine Jumonji D3 (JMJD3) et la répétition tétratricopéptidique transcrite de manière ubiquitaire sur le chromosome X (UTX). Ces enzymes sont responsables de la déméthylation de la lysine 27 triméthylée sur l'histone H3 (H3K27me3), une modification associée au silencing des gènes. En inhibant ces enzymes, this compound peut augmenter les niveaux de H3K27me3, conduisant à des changements dans l'expression des gènes qui peuvent avoir un impact sur divers processus cellulaires .

Applications De Recherche Scientifique

GSK-J4 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des déméthylases d'histones dans la régulation épigénétique.

Biologie : Employé dans la recherche pour comprendre les mécanismes d'expression et de régulation des gènes.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement du cancer, car il peut induire l'apoptose et inhiber la prolifération cellulaire dans diverses lignées de cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les modifications épigénétiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de JMJD3 et UTX, conduisant à une augmentation des niveaux de H3K27me3. Cette modification est associée au silencing des gènes, et sa régulation positive peut entraîner des changements dans l'expression des gènes qui ont un impact sur divers processus cellulaires. Le composé induit l'apoptose liée au stress du réticulum endoplasmique et peut affecter les voies impliquées dans la régulation du cycle cellulaire, la réparation des dommages à l'ADN et le stress oxydatif .

Mécanisme D'action

Target of Action

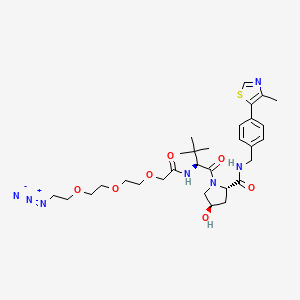

GSK-J4, also known as ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate, primarily targets the histone demethylase enzymes KDM6B (also known as JMJD3) and KDM6A (also known as UTX) . These enzymes are responsible for the demethylation of tri-methylated histone H3 lysine 27 (H3K27me3), a marker associated with gene silencing .

Mode of Action

This compound inhibits the activity of KDM6B/JMJD3 and KDM6A/UTX, leading to an increase in the global level of H3K27me3 . This results in the down-regulation of certain genes, including critical cancer-promoting HOX genes .

Biochemical Pathways

The inhibition of KDM6B/JMJD3 and KDM6A/UTX by this compound affects various biochemical pathways. It leads to the down-regulation of DNA replication and cell-cycle-related pathways . The compound also targets pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness .

Pharmacokinetics

It is rapidly hydrolyzed by macrophage esterases to GSK-J1, the active form of the drug .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It reduces the proliferation and colony-forming ability of cells . This compound treatment significantly induces cell apoptosis and cell-cycle arrest . It also displays a synergistic effect with cytosine arabinoside .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other anticancer drugs . .

Analyse Biochimique

Biochemical Properties

GSK-J4 has been shown to interact with the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This histone mark is associated with gene silencing, and its upregulation can affect the expression of various genes involved in cell proliferation, apoptosis, and other cellular processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to reduce cell viability and arrest cell cycle progression in acute myeloid leukemia (AML) cells . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis . Furthermore, this compound has been shown to upregulate the expression of genes involved in glutamine/glutamate transport and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This results in the downregulation of cell-cycle progression genes and the upregulation of genes involved in glutamine/glutamate transport and metabolism . It also inhibits the PKC-a/p-Bcl2 pathway, promoting cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to reduce cell viability and arrest cell cycle progression in AML cells over time . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to attenuate disease progression in a human AML xenograft mouse model

Metabolic Pathways

This compound has been shown to affect various metabolic pathways. For instance, it upregulates the expression of genes involved in glutamine/glutamate transport and metabolism . This can affect metabolic flux and metabolite levels, potentially influencing various cellular processes.

Méthodes De Préparation

GSK-J4 est synthétisé par un processus chimique en plusieurs étapes. La voie de synthèse implique généralement la préparation de composés intermédiaires, qui sont ensuite soumis à des conditions réactionnelles spécifiques pour obtenir le produit final. Le processus comprend des étapes telles que les réactions de condensation, la cyclisation et la purification. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

GSK-J4 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, donnant lieu à des formes réduites.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. .

Comparaison Avec Des Composés Similaires

GSK-J4 est unique en son genre dans sa capacité à inhiber sélectivement JMJD3 et UTX, ce qui en fait un outil précieux pour étudier le rôle de ces enzymes dans la régulation épigénétique. Des composés similaires comprennent :

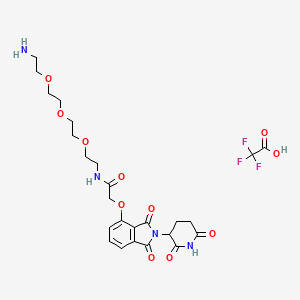

GSK-J1 : Le promédicament perméable aux cellules de this compound, qui est également un inhibiteur de JMJD3 et UTX.

JIB-04 : Un autre inhibiteur de la déméthylase d'histone avec un profil cible différent.

ML324 : Un inhibiteur de la déméthylase d'histone avec une gamme plus large de cibles. Comparé à ces composés, this compound se distingue par sa sélectivité et sa puissance dans l'inhibition de JMJD3 et UTX

Propriétés

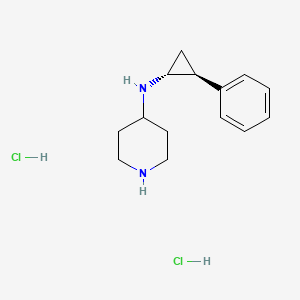

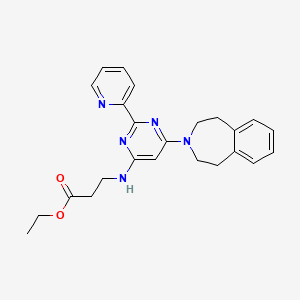

IUPAC Name |

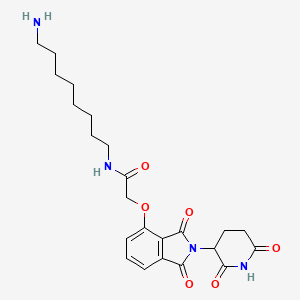

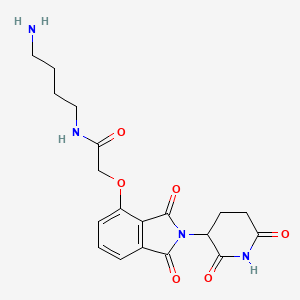

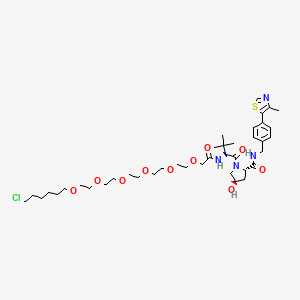

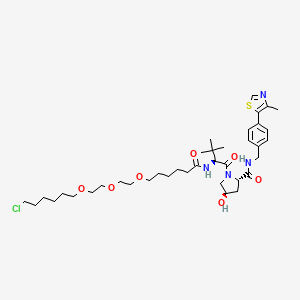

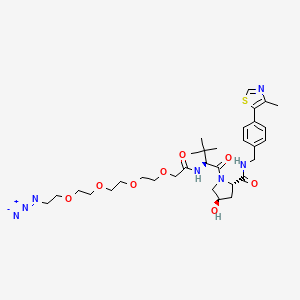

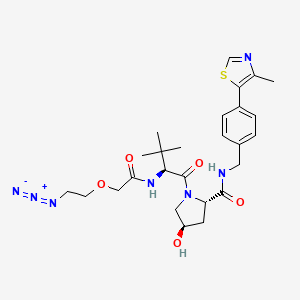

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373423-53-0 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.